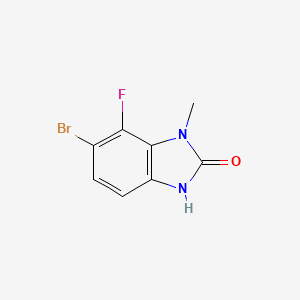![molecular formula C11H8N2O B13930955 9H-pyrido[3,4-b]indol-6-ol](/img/structure/B13930955.png)
9H-pyrido[3,4-b]indol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-pyrido[3,4-b]indol-6-ol, also known as harmol, is a naturally occurring β-carboline alkaloid. This compound is found in various plants and has been studied for its diverse biological activities. It is a derivative of β-carboline, which is a core structure in many naturally occurring alkaloids with significant pharmacological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-pyrido[3,4-b]indol-6-ol typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For example, the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions yields the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the purification process may involve crystallization or chromatography techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
9H-pyrido[3,4-b]indol-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoline derivatives, while reduction can produce tetrahydro-β-carbolines .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 9H-pyrido[3,4-b]indol-6-ol involves its interaction with various molecular targets and pathways. It acts on the central nervous system by modulating neurotransmitter levels and inhibiting enzymes such as monoamine oxidase . Additionally, it exhibits antioxidant activity by scavenging free radicals and protecting cells from oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Harmine: Another β-carboline alkaloid with similar biological activities.
Harmaline: Known for its psychoactive properties and use in traditional medicine.
Norharman: Exhibits neuroprotective and antidepressant effects.
Uniqueness
9H-pyrido[3,4-b]indol-6-ol is unique due to its specific hydroxyl group at the 6-position, which contributes to its distinct chemical and biological properties. This structural feature differentiates it from other β-carboline alkaloids and influences its reactivity and interactions with molecular targets .
Eigenschaften
Molekularformel |
C11H8N2O |
|---|---|
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
9H-pyrido[3,4-b]indol-6-ol |
InChI |
InChI=1S/C11H8N2O/c14-7-1-2-10-9(5-7)8-3-4-12-6-11(8)13-10/h1-6,13-14H |
InChI-Schlüssel |
ZJFQROWBHQUHHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1O)C3=C(N2)C=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-Morpholinobenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13930876.png)

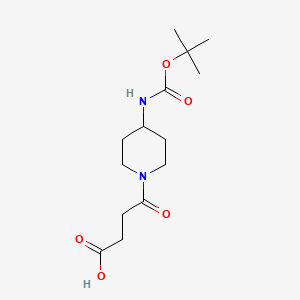
![Methyl 3-bromo-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13930884.png)


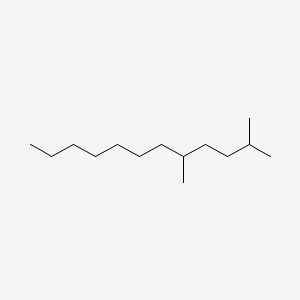
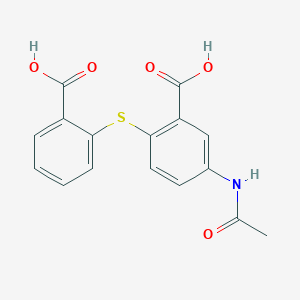
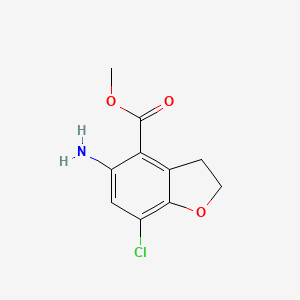
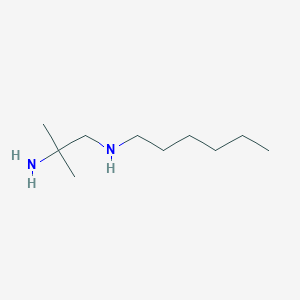
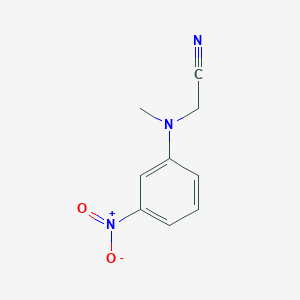
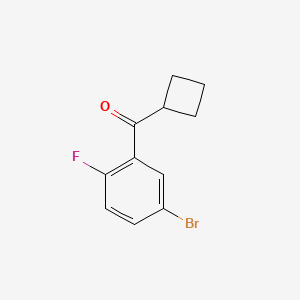
![4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)phenol](/img/structure/B13930924.png)
